![molecular formula C36H46Cl6O12 B14465479 2-Benzofuran-1,3-dione;1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;2-(2-hydroxyethoxy)ethanol CAS No. 73287-36-2](/img/structure/B14465479.png)
2-Benzofuran-1,3-dione;1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;2-(2-hydroxyethoxy)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, polymer with 1,3-isobenzofurandione, 4,4’-(1-methylethylidene)bis[cyclohexanol] and 2,2’-oxybis[ethanol] is a complex polymer known for its unique structural properties and applications in various fields. This compound is characterized by its bicyclic structure and multiple functional groups, making it a versatile material in industrial and scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves multiple steps, starting with the preparation of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-. This compound is typically synthesized through the Diels-Alder reaction of hexachlorocyclopentadiene with maleic anhydride, followed by hydrolysis to yield the dicarboxylic acid .
The polymerization process involves the reaction of this dicarboxylic acid with 1,3-isobenzofurandione, 4,4’-(1-methylethylidene)bis[cyclohexanol], and 2,2’-oxybis[ethanol] under controlled conditions. The reaction is typically carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired polymer .
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves precise control of reactant concentrations, temperature, and pressure to optimize the polymerization reaction and produce high-quality polymer with desired properties .
化学反应分析
Types of Reactions
This polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols and other reduced products.
Substitution: The polymer can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions result in the formation of halogenated derivatives .
科学研究应用
This polymer has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules and materials.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
作用机制
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The bicyclic structure and multiple functional groups allow it to form stable complexes with other molecules, enhancing its reactivity and functionality. The polymer’s unique properties enable it to participate in a wide range of chemical reactions, making it a valuable material in various applications .
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-: A precursor used in the synthesis of the polymer.
1,3-Isobenzofurandione: Another precursor involved in the polymerization process.
4,4’-(1-Methylethylidene)bis[cyclohexanol]: A compound with similar structural properties used in the polymerization.
Uniqueness
The uniqueness of this polymer lies in its combination of bicyclic structure and multiple functional groups, which confer enhanced reactivity and versatility. Compared to similar compounds, this polymer exhibits superior performance in terms of stability, reactivity, and application potential.
属性
CAS 编号 |
73287-36-2 |
|---|---|
分子式 |
C36H46Cl6O12 |
分子量 |
883.5 g/mol |
IUPAC 名称 |
2-benzofuran-1,3-dione;1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C15H28O2.C9H4Cl6O4.C8H4O3.C4H10O3/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;10-3-4(11)8(13)2(6(18)19)1(5(16)17)7(3,12)9(8,14)15;9-7-5-3-1-2-4-6(5)8(10)11-7;5-1-3-7-4-2-6/h11-14,16-17H,3-10H2,1-2H3;1-2H,(H,16,17)(H,18,19);1-4H;5-6H,1-4H2 |
InChI 键 |
LDEDKKMHCYJZEB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1CCC(CC1)O)C2CCC(CC2)O.C1=CC=C2C(=C1)C(=O)OC2=O.C(COCCO)O.C1(C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O)C(=O)O |
相关CAS编号 |
73287-36-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


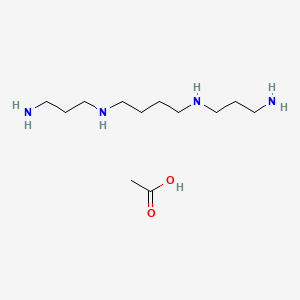
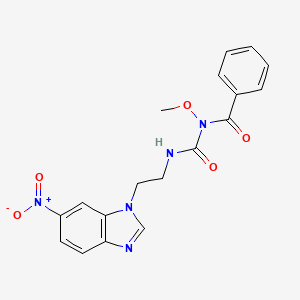
![Bicyclo[2.2.1]heptane-1-carbonyl azide](/img/structure/B14465424.png)
![Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene-](/img/structure/B14465430.png)
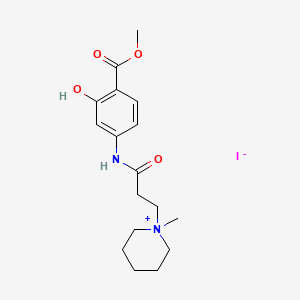


![8-[(E)-2-diethylaminoethyliminomethyl]-2-[8-[(E)-2-diethylaminoethyliminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-5-isopropyl-3-methyl-naphthalene-1,6,7-triol](/img/structure/B14465457.png)
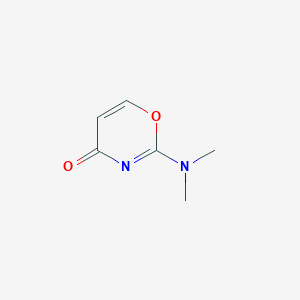
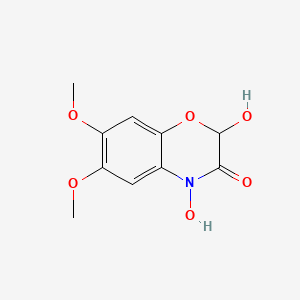

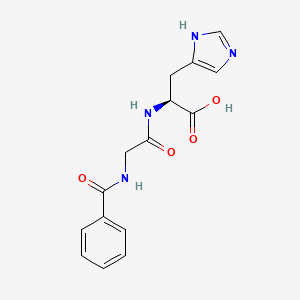

![Cyclopropyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14465500.png)
